(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)amino]prop-2-enenitrile (2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)amino]prop-2-enenitrile
Brand Name: Vulcanchem
CAS No.: 637748-83-5
VCID: VC7473511
InChI: InChI=1S/C17H13N3S/c1-12-6-2-3-7-14(12)19-11-13(10-18)17-20-15-8-4-5-9-16(15)21-17/h2-9,11,19H,1H3/b13-11+
SMILES: CC1=CC=CC=C1NC=C(C#N)C2=NC3=CC=CC=C3S2
Molecular Formula: C17H13N3S
Molecular Weight: 291.37

(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)amino]prop-2-enenitrile

CAS No.: 637748-83-5

Cat. No.: VC7473511

Molecular Formula: C17H13N3S

Molecular Weight: 291.37

* For research use only. Not for human or veterinary use.

(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)amino]prop-2-enenitrile - 637748-83-5

Specification

CAS No. 637748-83-5
Molecular Formula C17H13N3S
Molecular Weight 291.37
IUPAC Name (E)-2-(1,3-benzothiazol-2-yl)-3-(2-methylanilino)prop-2-enenitrile
Standard InChI InChI=1S/C17H13N3S/c1-12-6-2-3-7-14(12)19-11-13(10-18)17-20-15-8-4-5-9-16(15)21-17/h2-9,11,19H,1H3/b13-11+
Standard InChI Key IKVYYOCFCLIXQP-ACCUITESSA-N
SMILES CC1=CC=CC=C1NC=C(C#N)C2=NC3=CC=CC=C3S2

Introduction

The compound "(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)amino]prop-2-enenitrile" belongs to the class of organic molecules containing a benzothiazole core. Benzothiazoles are heterocyclic aromatic compounds known for their significant roles in medicinal chemistry, particularly as scaffolds for bioactive molecules.

Key Features:

  • Benzothiazole Core: This moiety is widely recognized for its pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

  • Aminopropenenitrile Side Chain: The presence of a nitrile group and an amino-substituted propenyl chain suggests potential reactivity and biological activity.

  • Substituents: The 2-methylphenyl group adds hydrophobicity and may influence the compound's binding affinity in biological systems.

Synthesis

While no specific synthesis method for this compound was found in the provided results, general strategies for synthesizing similar compounds include:

  • Formation of Benzothiazole Core: Typically synthesized via cyclization reactions involving o-aminothiophenols and carbonyl compounds.

  • Propenenitrile Addition: The nitrile group can be introduced using Knoevenagel condensation with cyanoacetic acid derivatives.

  • Amination: Substitution with a 2-methylphenylamine can be achieved through nucleophilic substitution or coupling reactions.

Medicinal Chemistry:

Compounds with benzothiazole scaffolds are often explored for their therapeutic potential due to their ability to interact with biological targets such as enzymes and receptors.

Possible Activities:

  • Anticancer: Benzothiazole derivatives have shown cytotoxic effects against various cancer cell lines.

  • Antimicrobial: Effective against bacterial and fungal pathogens.

  • Anti-inflammatory: Potential inhibitors of inflammatory mediators.

Material Science:

Due to its conjugated system, this compound could also have applications in optoelectronic materials or as a dye intermediate.

Research Gaps

Currently, there is no direct literature or experimental data available on "(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)amino]prop-2-enenitrile." Further studies are required to:

  • Develop efficient synthesis routes.

  • Characterize its physicochemical properties using NMR, IR, LC-MS, etc.

  • Evaluate its biological activity through in vitro and in vivo assays.

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